REACTION_SMILES
|
[Al+3:28].[CH2:1]([CH3:2])[n:3]1[c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]2[c:10]2[cH:11][cH:12][cH:13][cH:14][c:15]12.[Cl-:27].[Cl-:29].[Cl-:30].[Cl:31][c:32]1[cH:33][cH:34][cH:35][cH:36][cH:37]1.[O:16]=[C:17]1[O:18][C:19](=[O:20])[c:21]2[cH:22][cH:23][cH:24][cH:25][c:26]21>>[CH2:1]([CH3:2])[n:3]1[c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]2[c:10]2[cH:11][c:12]([C:19](=[O:20])[c:21]3[cH:22][cH:23][cH:24][cH:25][c:26]3[C:17](=[O:16])[OH:18])[cH:13][cH:14][c:15]12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Al+3]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCn1c2ccccc2c2ccccc21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Clc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1OC(=O)c2ccccc21
|
Name
|
|
Type
|
product
|
Smiles
|
CCn1c2ccccc2c2cc(C(=O)c3ccccc3C(=O)O)ccc21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |